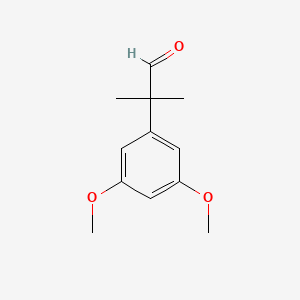
2-(3,5-Dimethoxyphenyl)-2-methylpropanal
Descripción general
Descripción
“2-(3,5-Dimethoxyphenyl)-2-methylpropanal” is a chemical compound that is related to a class of compounds known as dimethoxybenzenes . It is a derivative of “2-(3,5-dimethoxyphenyl)acetic acid”, which is a carboxylic acid .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a stilbene isolated from Sphaerophysa salsula, known as “4-[2-(3,5-Dimethoxyphenyl)ethenyl]-1,2-benzenediol”, was synthesized from 3,4-dihydroxybenzaldehyde in five steps with an overall yield of 33% .Molecular Structure Analysis
The molecular structure of related compounds has been studied. For example, the antioxidant “2-(3,5-dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one” crystallizes in the centrosymmetric space group P21/c with unit cell dimensions a = 11.775 (17) Å, b = 5.3592 (8) Å, c = 22.462 (3) Å and β = 96.576 (11)° .Chemical Reactions Analysis
The chemical reactions of related compounds have been analyzed. For instance, the compound “2-(3,5-dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one” has been shown to display a range of potent biological properties .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been determined. For instance, the compound “(3,5-Dimethoxyphenyl)acetic acid” has properties like density, freezing point, boiling point, and refractive index .Aplicaciones Científicas De Investigación
Chemical Reactions and Properties
- Degenerate Dealkylation-Realkylation Reaction : A study by Natoli et al. (1994) discusses the condensation reaction under acidic conditions of benzylic alcohols with hexadeutero dimethoxybenzenes, leading to hexadeutero bis(dimethoxyphenyl)-2-methylpropanes. This reaction exhibits a rapid degenerate dealkylation-alkylation reaction, indicating a dynamic behavior in the compound's structure and reactivity (Natoli et al., 1994).
Synthesis and Applications
- Synthesis of Analog Compounds : Coutts and Malicky (1973) describe the synthesis of a series of 4-substituted 1-(2,5-dimethoxyphenyl)-2-aminopropanes, which are analogs of the hallucinogen DOM. This study provides insights into the methods of synthesizing structurally related compounds (Coutts & Malicky, 1973).
- Medicinal Chemistry and Drug Synthesis : Research in medicinal chemistry often involves the synthesis of derivatives of compounds like 2-(3,5-Dimethoxyphenyl)-2-methylpropanal for potential therapeutic applications. For instance, the synthesis of N-methyl derivatives of certain agonists demonstrates the exploration of structural variants for medical use (Glennon et al., 1987).
Analytical Techniques and Characterization
- Mass Spectrometry Analysis : Bongiorno et al. (2006) conducted a study on the fragmentations of 1,1-(2,2'-dimethoxyphenyl)-substituted 2-methylpropanes under electron ionization, providing valuable data for understanding the chemical structure and behavior of similar compounds (Bongiorno et al., 2006).
Potential Applications in Pharmacology
- Serotonin Receptor Studies : Shannon et al. (1984) explored the affinities of derivatives of 2,5-DMA for serotonin (5-HT) binding sites, highlighting the potential use of structurally related compounds in pharmacological research (Shannon et al., 1984).
Biochemical and Physiological Research
- Phenylpropanoids in Biological Systems : Research by Nishida et al. (1988) characterized phenylpropanoid compounds, including dimethoxyphenol derivatives, in the rectal glands of male Oriental fruit flies, offering insights into biochemical roles in nature (Nishida et al., 1988).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3,5-dimethoxyphenyl)-2-methylpropanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,8-13)9-5-10(14-3)7-11(6-9)15-4/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNDUMHGQHTXHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)C1=CC(=CC(=C1)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethoxyphenyl)-2-methylpropanal | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Z)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-butyl-N-ethylsulfamoyl)benzamide](/img/structure/B2948496.png)
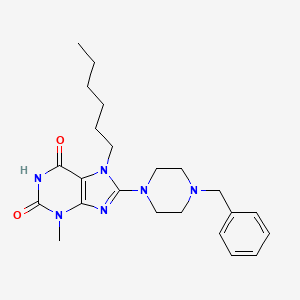
![N-(2,6-diethylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2948501.png)
![N-(2-(6-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2948503.png)
![N-(4-acetylphenyl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2948505.png)
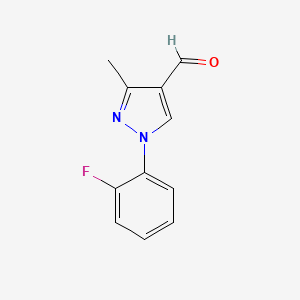
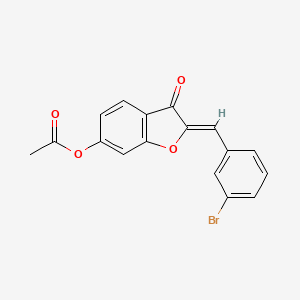
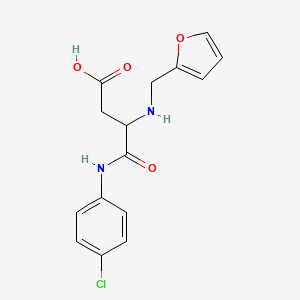
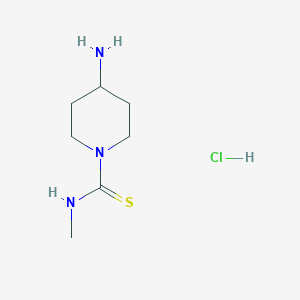
![3-(2-Fluorophenyl)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]propanamide](/img/structure/B2948513.png)
![3-hydroxy-1-(2-methoxyphenyl)-3-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2948514.png)
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2948515.png)
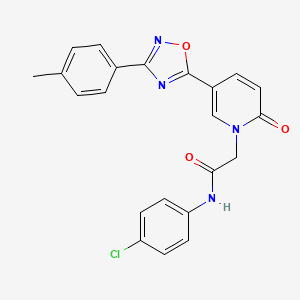
![8-(4-chlorophenyl)-3-heptyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/no-structure.png)